![molecular formula C14H20N2O3 B7577774 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.
Mecanismo De Acción
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid exerts its effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the inhibition of amyloid beta aggregation. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Finally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation into toxic oligomers.
Biochemical and Physiological Effects:
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, the protection of neurons from oxidative stress, and the inhibition of amyloid beta aggregation. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to protect neurons from oxidative stress by reducing the production of reactive oxygen species and by increasing the expression of neuroprotective proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to reduce inflammation, protect neurons from oxidative stress, and inhibit amyloid beta aggregation. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, including the development of more potent and selective derivatives, the investigation of its pharmacokinetics and toxicity, and the evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, as well as its potential interactions with other drugs. Finally, the development of 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders is an area of active research.
Métodos De Síntesis
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-chloro-6-methoxypyridine with 4-methylpiperidine-4-carboxylic acid under basic conditions. Other methods include the reaction of 2-hydroxy-6-methoxypyridine with 4-methylpiperidine-4-carboxylic acid under acidic conditions, and the reaction of 2-aminopyridine with 4-methylpiperidine-4-carboxylic acid under basic conditions.
Aplicaciones Científicas De Investigación
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and it can also protect neurons from damage caused by oxidative stress. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(6-methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(13(17)18)6-8-16(9-7-14)10-11-4-3-5-12(15-11)19-2/h3-5H,6-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZTNDDGJSGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=NC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

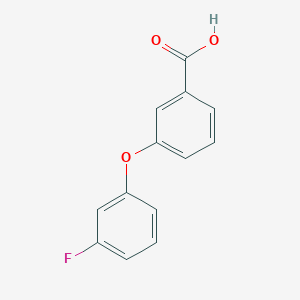
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
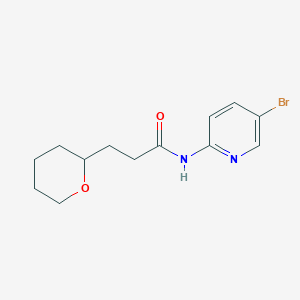
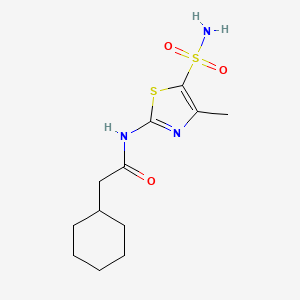
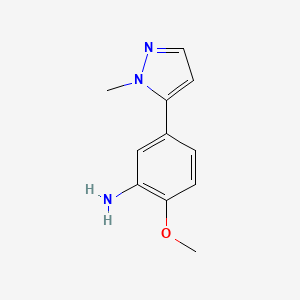
![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)
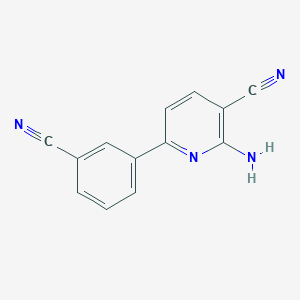

![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)